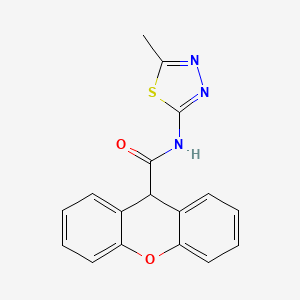

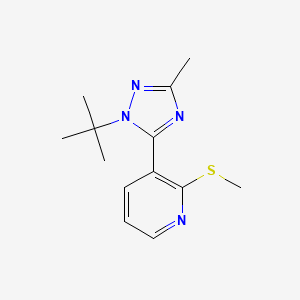

N-(5-甲基-1,3,4-噻二唑-2-基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom . It is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. They can participate in reactions such as alkylation, acylation, oxidation, and reduction . The specific chemical reactions of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide” are not available in the literature.

科学研究应用

Comprehensive Analysis of SMR000120135 Applications

SMR000120135, also known as N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Antimicrobial Agent Development: SMR000120135 derivatives have shown promise as potent antimicrobial agents. The 1,3,4-thiadiazole moiety, a component of SMR000120135, is known to contribute to antimicrobial activity . Research indicates that these derivatives can be effective against a range of microbial species, including E. coli, B. mycoides, and C. albicans, with certain compounds exhibiting superior efficacy .

Anticancer Research: The structural subunit of 1,3,4-thiadiazole in SMR000120135 has been associated with anticancer properties. Molecules containing this fragment have been studied for their potential to inhibit cancer cell growth and could be used in the development of new anticancer drugs .

Fluorescent Probes: Compounds related to SMR000120135 have found applications as fluorescent probes due to their unique structural characteristics. These probes can be used in bioimaging to track biological processes in real-time, providing valuable insights into cellular functions .

Food Additives: Derivatives of SMR000120135 may be utilized as food additives. The coumarin and thiadiazole derivatives, which are structurally related to SMR000120135, have been used to enhance the flavor and aroma of food products .

Polymer Chemistry: The compound’s derivatives have applications in polymer chemistry. They can be incorporated into polymers to improve material properties such as thermal stability, mechanical strength, and chemical resistance .

Dyeing Performance in Textiles: SMR000120135 derivatives have been synthesized for use in the textile industry. These compounds can be applied to fabrics to provide colorfastness and resistance to fading, improving the durability and aesthetic appeal of textile products .

作用机制

Target of Action

The primary targets of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules, which have been studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity towards nucleophilic substitution reactions . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of microbial growth or reduction of inflammation .

Result of Action

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-10-19-20-17(23-10)18-16(21)15-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBMTFHIZRQANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)